1-(Anilinomethyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

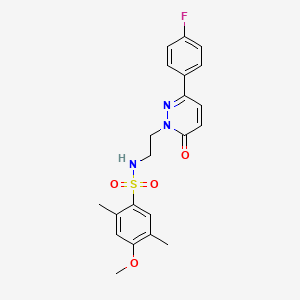

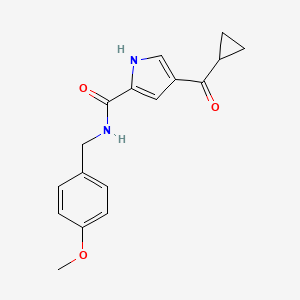

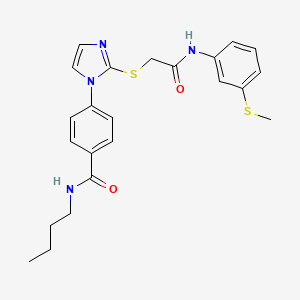

1-(Anilinomethyl)pyrrolidine-2,5-dione is a derivative of pyrrolidine-2,5-dione . Pyrrolidine-2,5-diones are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .

Synthesis Analysis

Pyrrolidine-2,5-dione is a versatile scaffold. For instance, Oktay et al. prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones . Another study reported the synthesis of a new diazo derivative of a pyrrolidine-2,5-dione fused at position-3,4 to a dibenzobarrelene backbone .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The non-H atoms are nearly coplanar, with a maximum deviation of 0.030 Å . In the crystal, pairs of molecules are linked by N-H⋯O hydrogen bonds into inversion dimers .Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives, such as 1-bromopyrrolidine-2,5-dione (NBS), are the most commonly used halogenation reagents . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The molecular formula of this compound is C11H12N2O2 . The average mass is 204.225 Da .Scientific Research Applications

Synthesis and Derivatives

The synthesis of pyrrolidine-2,4-diones (tetramic acids) and derivatives, including the process of heating its ethoxycarbonyl derivative, yields various compounds with potential applications in organic chemistry and materials science. These compounds, upon further manipulation, can serve as precursors or intermediates in the synthesis of more complex molecules (Mulholland, Foster, & Haydock, 1972).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid media. These studies reveal that such derivatives can significantly protect against corrosion, making them valuable in industrial applications where metal preservation is crucial (Zarrouk et al., 2015).

Computational Chemistry

A computational study on a Mannich base derivative of pyrrolidine-2,5-dione demonstrated its antioxidant activity. This study provides insights into the electronic structure, vibrational spectra, and thermodynamic properties, illustrating the compound's potential in developing antioxidants (Boobalan et al., 2014).

Biological Activity

Mannich bases derived from pyrrolidine-2,5-dione have been synthesized and their biological activities explored. These compounds form complexes with metals like Cobalt (II), Nickel (II), Copper (II), and Zinc (II), showing potential in medicinal chemistry and drug development due to their biological activities (Vendan et al., 2010).

Material Science

The study on the conversion of dihydroxypyrrolidine-2,5-dione to maleimide through tosylation highlights its relevance in synthesizing materials with specific properties. This research contributes to the understanding of the chemical transformations and potential applications in creating novel materials (Yan et al., 2018).

Mechanism of Action

Target of Action

1-(Anilinomethyl)pyrrolidine-2,5-dione is a small molecule that primarily targets the Vesicle-fusing ATPase and ERO1-like protein beta in humans . These proteins play crucial roles in cellular processes, including vesicle transport and protein folding, respectively .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes

Biochemical Pathways

Given its targets, it may influence pathways related to vesicle transport and protein folding . The downstream effects of these alterations could have significant impacts on cellular function and homeostasis.

Result of Action

Given its targets, it may influence vesicle transport and protein folding processes, potentially leading to changes in cellular function . More research is needed to fully understand these effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(anilinomethyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-6-7-11(15)13(10)8-12-9-4-2-1-3-5-9/h1-5,12H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCVRSBSNLNDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CNC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B2879583.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879586.png)

![3,3-Diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2879589.png)

![2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2879593.png)

![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)